molecular formula C21H36O3 B1152597 (±)14(15)-EpEDE methyl ester

(±)14(15)-EpEDE methyl ester

Cat. No.: B1152597
M. Wt: 336.5
InChI Key: FZUFCVATWQINBH-PYQKRGIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)14(15)-EpEDE methyl ester is a synthetic epoxylipid, specifically the methyl ester of a 14,15-epoxide derivative of eicosadienoic acid (EDE). This places it within a class of oxylipin metabolites derived from polyunsaturated fatty acids (PUFAs) that are recognized as crucial mediators in a wide range of physiological and pathophysiological processes. Research into such epoxylipids has revealed their significant roles as signaling molecules involved in the regulation of inflammatory responses, blood pressure, pain perception, and angiogenesis . The compound is of particular interest for investigating the structure-activity relationships of lipid mediators and their mechanisms of action, which often involve interactions with specific G-protein coupled receptors to elicit cellular responses. The racemic nature (±) of this reagent makes it a vital tool for studying the biological effects of both enantiomers without the bias of enzymatic synthesis, which can be highly stereoselective. For instance, studies with related epoxy fatty acids have shown that enzymatic epoxidation by certain unspecific peroxygenases (UPOs) can yield epoxides with total S/R enantioselectivity, whereas other enzymes produce nearly racemic mixtures . The methyl ester functional group enhances the compound's stability and may improve its permeability in certain experimental models. As a research chemical, this compound is essential for fundamental biochemical research and for the development of potential therapeutic agents targeting cardiovascular diseases and inflammatory conditions. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5

InChI

InChI=1S/C21H36O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7,11,14,19-20H,3-4,6,8-10,12-13,15-18H2,1-2H3/b7-5-,14-11-/t19-,20+/m1/s1

InChI Key

FZUFCVATWQINBH-PYQKRGIJSA-N

SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCCCCC(OC)=O

Synonyms

(±)14,15-Epoxyeicosadienoic Acid methyl ester

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways

Enzymatic Epoxidation of DGLA by Specific Cytochrome P450 Isoforms

The formation of the epoxide ring on the DGLA molecule is carried out by cytochrome P450 (CYP) epoxygenases. caymanchem.comnih.gov These enzymes are a diverse group of heme-containing monooxygenases that play a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds. mdpi.com

In mammalian systems, several CYP isoforms have been identified as epoxygenases that can metabolize polyunsaturated fatty acids like DGLA. nih.govnih.gov While the specific isoforms that preferentially produce 14(15)-EpEDE from DGLA are not as extensively characterized as those for arachidonic acid, it is known that enzymes from the CYP1, CYP2, and CYP3 families are involved in the metabolism of various fatty acids. mdpi.com For instance, CYP2C8, CYP2C9, and CYP2J2 are recognized for their epoxygenase activity on arachidonic acid, leading to the formation of epoxyeicosatrienoic acids (EETs). nih.gov It is plausible that these or similar isoforms are also responsible for the epoxidation of DGLA to its various epoxide regioisomers, including 14(15)-EpEDE. wikipedia.org

Table 1: Key Cytochrome P450 Isoforms in Fatty Acid Epoxidation

CYP Isoform FamilyNotable MembersPrimary Function in Fatty Acid Metabolism
CYP1CYP1A1, CYP1A2Epoxidation and hydroxylation of various polyunsaturated fatty acids. wikipedia.orgnih.gov
CYP2CYP2C8, CYP2C9, CYP2J2Major epoxygenases for arachidonic acid, likely involved in DGLA epoxidation. nih.govwikipedia.org
CYP3CYP3A4Metabolism of a wide range of substrates, including fatty acids. nih.gov

The enzymatic epoxidation of DGLA by CYP enzymes is characterized by both stereospecificity and regioselectivity. Stereospecificity refers to the formation of a specific stereoisomer (enantiomer) of the epoxide, while regioselectivity pertains to the preferential epoxidation of one of the double bonds within the DGLA molecule.

CYP enzymes can exhibit high degrees of stereoselectivity, producing specific enantiomers of the epoxide products. nih.govresearchgate.net The regioselectivity of the reaction is influenced by the specific CYP isoform involved and the structure of the substrate. nih.govnih.gov For DGLA, which has three double bonds, epoxidation can occur at different positions, leading to various regioisomers of EpEDEs, including 8,9-EpEDE, 11,12-EpEDE, and 14,15-EpEDE. wikipedia.org The factors governing which double bond is preferentially epoxidized are complex and depend on the active site topology of the specific CYP enzyme. nih.gov

Conversion of Free Acid (±)14(15)-EpEDE to its Methyl Ester

It is important to note that (±)14(15)-EpEDE methyl ester is primarily considered a synthetic analog of the naturally occurring free acid. glpbio.comcaymanchem.com The endogenous conversion of the free acid to its methyl ester in vivo is not a well-documented pathway. Fatty acid methyl esters (FAMEs) are typically formed through chemical reactions like transesterification with methanol (B129727). wikipedia.org While enzymatic synthesis of FAMEs can occur, it is not considered a major metabolic pathway for eicosanoids in mammalian systems. researchgate.net The methyl ester form offers greater lipid solubility, which can be advantageous for experimental and formulation purposes. glpbio.com

Further Metabolic Transformations of this compound In Vivo

Once introduced into a biological system, this compound would be subject to metabolic enzymes that process ester-containing compounds and other lipid mediators.

A primary metabolic pathway for this compound in vivo is likely its hydrolysis back to the free carboxylic acid, (±)14(15)-EpEDE. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES). nih.govnih.gov These enzymes are abundant in various tissues, including the liver, and are responsible for the hydrolysis of a wide range of endogenous and xenobiotic esters. nih.gov The hydrolysis of the methyl ester would regenerate the biologically active free acid, allowing it to exert its physiological effects.

Following hydrolysis to the free acid, (±)14(15)-EpEDE can undergo further metabolism through conjugation pathways. Glucuronidation is a major phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While direct evidence for the glucuronidation of 14(15)-EpEDE is limited, it is a known metabolic route for other eicosanoids and their metabolites. nih.gov The addition of a glucuronic acid moiety to the molecule would render it more hydrophilic and readily eliminated from the body. Other potential conjugation pathways could involve sulfation or conjugation with glutathione, though these are less commonly reported for eicosanoid epoxides.

Chemical Synthesis and Analog Development for Research

Synthetic Methodologies for (±)14(15)-EpEDE Methyl Ester

The synthesis of racemic this compound originates from its precursor, (8Z,11Z,14Z)-eicosatrienoic acid, commonly known as dihomo-γ-linolenic acid (DGLA). The initial step typically involves the esterification of DGLA to its methyl ester. This can be achieved through standard acid-catalyzed esterification with methanol (B129727) or by reaction with diazomethane (B1218177) for a milder approach.

The key transformation is the selective epoxidation of the C14-C15 double bond of the dihomo-γ-linolenic acid methyl ester. Several methods are available for the epoxidation of unsaturated fatty acid esters.

Peroxycarboxylic Acid Epoxidation: A widely used method involves the reaction of the unsaturated ester with a peroxycarboxylic acid. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and commercially available reagent for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform. This method is effective but may result in a mixture of regioisomers if other double bonds are present and have similar reactivity. However, the C14-C15 double bond in dihomo-γ-linolenic acid methyl ester is generally the most susceptible to epoxidation.

In Situ Generated Peracids: An alternative to using pre-formed peroxycarboxylic acids is their in situ generation. This is often achieved by reacting a carboxylic acid, such as formic acid or acetic acid, with hydrogen peroxide, sometimes in the presence of a mineral acid catalyst. nih.govmdpi.com This method can be advantageous for large-scale synthesis and avoids the handling of potentially explosive pure peroxyacids. analis.com.my

Enzymatic Epoxidation: Biocatalytic approaches offer a greener alternative for epoxidation. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze epoxidation in the presence of hydrogen peroxide. analis.com.my Fungal peroxygenases have also demonstrated the ability to epoxidize unsaturated fatty acids and their methyl esters with high efficiency. nih.gov These enzymatic methods often proceed under mild conditions and can exhibit high selectivity.

A general synthetic scheme for the preparation of this compound is outlined below:

StepReactantReagentsProduct
1Dihomo-γ-linolenic acidMethanol, Acid catalyst (e.g., H₂SO₄)Dihomo-γ-linolenic acid methyl ester
2Dihomo-γ-linolenic acid methyl esterm-CPBA or H₂O₂/Formic AcidThis compound

Following the reaction, purification is typically performed using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the desired this compound from any remaining starting material and potential side products.

Stereoselective Synthesis of Individual Enantiomers and Diastereomers

The biological activities of epoxyeicosanoids are often stereospecific. Therefore, the synthesis of individual enantiomers of 14(15)-EpEDE methyl ester is crucial for pharmacological studies. Two main strategies are employed: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Epoxidation: Chiral catalysts can be used to achieve the enantioselective epoxidation of the precursor olefin. While the Sharpless-Katsuki asymmetric epoxidation is a renowned method for the stereoselective epoxidation of allylic alcohols, it is not directly applicable to the non-allylic double bond in dihomo-γ-linolenic acid methyl ester. wikipedia.orgdalalinstitute.comchem-station.comresearchgate.net However, other catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized olefins. For instance, chiral manganese-salen complexes and yttrium-biaryldiol complexes have been shown to catalyze the asymmetric epoxidation of unsaturated esters. youtube.com These methods can provide access to enantiomerically enriched epoxides.

Resolution of Racemates: An alternative to asymmetric synthesis is the resolution of the racemic mixture of (±)14(15)-EpEDE. This can be achieved by converting the free acid to diastereomeric esters or amides using a chiral resolving agent, followed by separation of the diastereomers by chromatography or crystallization, and subsequent esterification to the methyl ester. A more direct approach involves the use of chiral phase high-performance liquid chromatography (HPLC) to separate the enantiomers of the methyl ester. researchgate.net

Preparation of Labeled Analogues for Tracer Studies

Isotopically labeled analogues of this compound are indispensable tools for metabolic studies, quantification by mass spectrometry, and receptor binding assays. Both stable-isotope and radio-labeled versions can be synthesized.

Stable-Isotope Labeling (Deuterium): Deuterium-labeled analogues are commonly used as internal standards in mass spectrometry-based quantification. Deuterium (B1214612) atoms can be introduced into the molecule at various stages of the synthesis. One approach involves the catalytic deuteration of an acetylenic precursor to the fatty acid side chain using deuterium gas (D₂). researchgate.net Alternatively, H-D exchange reactions can be employed on the final molecule or a late-stage intermediate using a suitable catalyst and a deuterium source like D₂O. nih.govarkat-usa.orgprinceton.edu

Radio-Isotope Labeling (Tritium and Carbon-14): For tracer studies in biological systems, radio-labeled analogues are required. Tritium (³H) is often introduced by methylation of the free acid using tritiated methyl iodide (³H-CH₃I). nih.gov This provides a convenient method for preparing the radiolabeled methyl ester. Carbon-14 (¹⁴C) can be incorporated by starting the synthesis with a ¹⁴C-labeled building block. For example, the carboxyl group can be labeled using ¹⁴C-cyanide in the construction of the fatty acid backbone. iaea.orgelectronicsandbooks.com The synthesis of ¹⁴C-labeled compounds often requires a more complex, multi-step synthetic route.

IsotopeLabeling MethodPrecursorReagentsLabeled Product
²H (Deuterium)Catalytic DeuterationAcetylenic Fatty Acid PrecursorD₂, Lindlar's CatalystDeuterated Fatty Acid
³H (Tritium)Methylation(±)14(15)-EpEDE[³H]CH₃I(±)14(15)-EpEDE [³H]methyl ester
¹⁴C (Carbon-14)Multi-step Synthesis¹⁴C-labeled building blockVarious¹⁴C-(±)14(15)-EpEDE methyl ester

Design and Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structural requirements for the biological activity of this compound and to develop more stable or potent analogues, chemically modified derivatives are synthesized for structure-activity relationship (SAR) studies. These modifications often target the epoxide ring, the double bonds, or the ester group.

Epoxide Bioisosteres: The epoxide moiety is susceptible to metabolic hydration by soluble epoxide hydrolase (sEH). To create more stable analogues, the epoxide can be replaced with bioisosteric groups that are resistant to this metabolic pathway. Examples of such bioisosteres include sulfonamides, ureas, and other heterocyclic structures. nih.govnih.govnih.gov The synthesis of these analogues involves multi-step sequences to construct the desired functionality at the C14 and C15 positions.

Modifications of the Alkene Backbone: The geometry and position of the double bonds can influence the molecule's conformation and interaction with biological targets. SAR studies may involve the synthesis of analogues where the cis double bonds are replaced with trans double bonds or are saturated. These modifications can be achieved through stereoselective hydrogenation or by starting the synthesis with precursors containing the desired double bond geometry. nih.gov

Alterations of the Carboxylate Group: The methyl ester can be replaced with other esters, amides, or other functional groups to investigate the importance of this region for activity. For example, conversion of the methyl ester to a sulfonimide has been shown to affect the biological activity of related eicosanoids. nih.gov These modifications are typically performed on the free carboxylic acid before the final esterification step.

The design of these derivatives is often guided by computational modeling and a deep understanding of the metabolic pathways and potential receptor interactions of the parent compound. The synthesis and biological evaluation of these modified compounds provide valuable insights into the pharmacophore of (±)14(1s5)-EpEDE methyl ester. nih.gov

Molecular Mechanisms of Action

Elucidation of Receptor Interactions and Binding Profiles

The cellular effects of epoxy fatty acids are often initiated by interactions with cell surface and nuclear receptors. While direct binding studies on (±)14(15)-EpEDE methyl ester are limited, research on related compounds provides significant insight into its likely receptor targets.

Evidence strongly suggests that the biological actions of related epoxy fatty acids are mediated, at least in part, through GPCRs. Studies on 14,15-EET have shown that it can activate several GPCRs, albeit with varying affinities.

A functional screening of 105 different GPCRs expressed in Xenopus oocytes identified several prostaglandin (B15479496) receptors as low-affinity targets for 14,15-EET. nih.gov Activation of these receptors by micromolar concentrations of 14,15-EET resulted in increased levels of the second messenger cAMP. nih.gov The most responsive receptors included prostaglandin E receptor 2 (EP₂), prostaglandin E receptor 4 (EP₄), prostaglandin F receptor (FP), and prostaglandin D receptor (DP). nih.gov

Further research has solidified the role of the EP₂ receptor in mediating the vasodilatory effects of 14,15-EET in rat mesenteric arteries. nih.govnih.gov This effect was blocked by antagonists of the Gs-protein and the EP₂ receptor, indicating that 14,15-EET acts as an agonist at this receptor, coupling to Gs signaling. nih.govnih.gov

Table 1: GPCRs Activated by the Related Compound 14,15-EET
ReceptorSignaling PathwayObserved EffectReference
Prostaglandin E Receptor 2 (EP₂)Gs-protein, cAMP/PKAVasorelaxation nih.govnih.gov
Prostaglandin E Receptor 4 (EP₄)cAMP increaseLow-affinity activation nih.gov
Prostaglandin F Receptor (FP)cAMP increaseLow-affinity activation nih.gov
Prostaglandin D Receptor (DP)cAMP increaseLow-affinity activation nih.gov

While some fatty acid derivatives are known to be ligands for nuclear receptors, evidence suggests this is not the primary mechanism for 14,15-EET-mediated vasorelaxation. In a study on rat mesenteric arteries, the vasodilatory effect of 14,15-EET was not affected by antagonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. nih.gov Furthermore, binding studies revealed that 14,15-EET binds significantly more to the cell membrane fraction, where GPCRs are located, compared to the nuclear membrane. nih.gov This indicates that for acute vascular responses, direct nuclear receptor modulation is less likely to be the principal pathway.

Ion Channel Modulation and Electrophysiological Effects

A key mechanism by which epoxy fatty acids regulate vascular tone is through the modulation of ion channels in smooth muscle cells. nih.gov Research on 14,15-EET has demonstrated its ability to activate specific potassium (K⁺) channels, leading to membrane hyperpolarization and subsequent vasorelaxation. nih.gov

The channels implicated include large-conductance Ca²⁺-activated K⁺ (BKCa) channels and ATP-sensitive K⁺ (KATP) channels. nih.govmerckmillipore.com The activation of KATP channels by 14,15-EET was shown to be dependent on a Gsα protein, linking this effect to the GPCR activation cascade. merckmillipore.com Activation of these K⁺ channels increases K⁺ efflux from the cell, causing the membrane potential to become more negative (hyperpolarization). This change in voltage leads to the closure of voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and resulting in smooth muscle relaxation.

Downstream Intracellular Signaling Pathway Activation

Following receptor engagement, this compound is expected to trigger a cascade of intracellular signaling events. These pathways ultimately orchestrate the compound's cellular effects.

In the context of cancer biology, 14,15-EET has been shown to potently activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net In breast cancer cells, 14,15-EET upregulates integrin αvβ3 expression, which in turn leads to the activation of Focal Adhesion Kinase (FAK). nih.govresearchgate.net This FAK activation subsequently triggers the PI3K/Akt cascade, a critical pathway involved in cell survival, proliferation, and resistance to chemotherapy. nih.govresearchgate.net While the direct effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway is less characterized, the extensive crosstalk between PI3K/Akt and MAPK pathways suggests a potential for indirect modulation.

Table 2: Kinase Pathway Activation by the Related Compound 14,15-EET
PathwayUpstream ActivatorKey MediatorsReference
FAK/PI3K/AktIntegrin αvβ3FAK, PI3K, Akt nih.govresearchgate.net

The activation of Gs-protein coupled receptors, such as the EP₂ receptor, by 14,15-EET directly leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). nih.govnih.gov The role of cAMP as a critical second messenger is confirmed by findings that the vasodilatory effects of 14,15-EET are blocked by a cAMP antagonist (Rp-cAMP) and an inhibitor of its downstream effector, Protein Kinase A (PKA). nih.gov

The modulation of intracellular calcium (Ca²⁺) is also a key consequence of 14,15-EET's action. As mentioned, the activation of K⁺ channels leads to hyperpolarization and a decrease in global intracellular Ca²⁺ levels in vascular smooth muscle, causing relaxation. The activation of BKCa channels is itself dependent on local increases in intracellular Ca²⁺ (known as "calcium sparks"), indicating a complex regulation of calcium signaling. nih.gov

Enzyme Inhibition or Activation Profiles in Cellular Systems

Interaction with Soluble Epoxide Hydrolase (sEH)

The primary target for the active form of the compound, (±)14(15)-EpEDE, is soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous epoxy fatty acids, converting them into their corresponding, and generally less biologically active, diols. The methyl ester itself is not considered a direct inhibitor or activator of sEH. Instead, it serves as a prodrug that, upon entering the cell, is hydrolyzed by intracellular esterases to yield (±)14(15)-EpEDE.

Once formed, (±)14(15)-EpEDE acts as a substrate for sEH. The enzyme catalyzes the hydration of the epoxide ring, leading to the formation of 14,15-dihydroxyeicosadienoic acid (14,15-DHEDE). This metabolic conversion effectively terminates the signaling functions of the epoxide. Therefore, the presence of (±)14(15)-EpEDE can influence the activity of sEH by competing with other endogenous epoxy fatty acids for the enzyme's active site.

EnzymeSubstrateAction of (±)14(15)-EpEDE (as the free acid)Resulting Product
Soluble Epoxide Hydrolase (sEH)(±)14(15)-EpEDESubstrate14,15-dihydroxyeicosadienoic acid (14,15-DHEDE)

This table outlines the interaction of the active form of this compound with soluble epoxide hydrolase.

It is important to note that while the free acid is a substrate, the presence of high concentrations of (±)14(15)-EpEDE could potentially lead to competitive inhibition of the metabolism of other sEH substrates. The kinetics of this interaction would be dependent on the relative concentrations of the different epoxy fatty acids and their respective affinities for the enzyme.

Impact on Other Lipid-Metabolizing Enzymes

The influence of this compound on other lipid-metabolizing enzymes is less direct and primarily theoretical, based on the known activities of its parent compound and related lipid mediators. The initial hydrolysis of the methyl ester is a critical step, carried out by non-specific intracellular carboxylesterases. These enzymes are ubiquitous and play a role in the metabolism of a wide range of ester-containing compounds. nih.gov

The liberated (±)14(15)-EpEDE, beyond its interaction with sEH, could potentially influence other pathways of lipid metabolism. However, there is a lack of specific research data on the direct activation or inhibition of other lipid-metabolizing enzymes by (±)14(15)-EpEDE or its methyl ester. It is plausible that alterations in the levels of epoxy fatty acids, resulting from the introduction of exogenous (±)14(15)-EpEDE, could indirectly affect the flux through other lipid metabolic pathways. For instance, changes in the profile of eicosanoids could modulate the activity of phospholipases or cyclooxygenases, but such effects remain to be experimentally demonstrated for this specific compound. researchgate.net

Enzyme ClassPotential Interaction with this compoundPostulated Mechanism
Intracellular CarboxylesterasesSubstrateHydrolysis of the methyl ester to the active free acid, (±)14(15)-EpEDE.
PhospholipasesIndirect ModulationAltered cellular levels of (±)14(15)-EpEDE could potentially influence the release of other fatty acids from membrane phospholipids (B1166683).
Cyclooxygenases (COX)Indirect ModulationChanges in the eicosanoid pool may indirectly affect the substrate availability or activity of COX enzymes.

This table summarizes the established and potential interactions of this compound and its active form with various lipid-metabolizing enzymes.

Biological Roles and Physiological Impact Pre Clinical Focus

Modulation of Vascular Homeostasis and Endothelial Function

The endothelium plays a critical role in maintaining vascular health by regulating blood flow, inflammation, and thrombosis. Metabolites of DGLA, including epoxyeicosadienoic acids, are emerging as important signaling molecules in the vasculature.

Regulation of Vasomotor Tone and Blood Flow

While direct studies on (±)14(15)-EpEDE methyl ester are limited, the broader class of epoxyeicosanoids, such as epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, are recognized as endothelium-derived hyperpolarizing factors (EDHFs). These molecules contribute to vasodilation, a key component of blood flow regulation, independent of nitric oxide and prostacyclin pathways nih.govfrontiersin.org. EETs cause relaxation of vascular smooth muscle by activating calcium-activated potassium channels, leading to hyperpolarization and vasodilation frontiersin.org. Given the structural similarity, it is plausible that (±)14(15)-EpEDE exerts similar vasodilatory effects.

Metabolites of DGLA, such as prostaglandin (B15479496) E1 (PGE1), are known to promote vasodilation and lower blood pressure researchgate.netnih.govmdpi.com. The balance between vasodilatory and vasoconstrictive signals is crucial for maintaining vascular tone and ensuring appropriate blood flow to tissues and organs nih.govnih.gov. The generation of vasodilatory eicosanoids from DGLA suggests a role for its metabolites in contributing to this balance.

Anti-atherogenic and Anti-thrombotic Effects in Pre-clinical Models

Atherosclerosis is a chronic inflammatory disease of the arteries and a leading cause of cardiovascular disease. Pre-clinical evidence suggests that DGLA and its metabolites may possess anti-atherogenic properties. In animal models, dietary supplementation with DGLA has been shown to significantly reduce the development of atherosclerosis researchgate.net. This protective effect is thought to be mediated by its metabolites, which can inhibit key processes in atherogenesis, such as the proliferation of vascular smooth muscle cells researchgate.netmdpi.com.

In vitro studies have demonstrated that DGLA can attenuate several processes associated with atherosclerosis, including macrophage foam cell formation and the migration of vascular smooth muscle cells researchgate.net. Furthermore, metabolites of DGLA have been shown to inhibit the expression of genes involved in lipid transport and metabolism in macrophages, key cells in the development of atherosclerotic plaques mdpi.comnih.gov.

Regarding thrombosis, the related compound 14,15-EET, a metabolite of arachidonic acid, has been identified as a potent inhibitor of in vivo platelet aggregation mdpi.com. Platelet aggregation is a critical step in the formation of blood clots, and its inhibition is a key anti-thrombotic mechanism. While direct evidence for (±)14(15)-EpEDE is not available, the anti-platelet activity of structurally similar eicosanoids suggests a potential role in preventing thrombosis.

Anti-inflammatory and Immunomodulatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Metabolites of DGLA have demonstrated significant anti-inflammatory and immunomodulatory effects in various pre-clinical models.

Suppression of Pro-inflammatory Cytokine Production

DGLA and its derivatives have been shown to suppress inflammation researchgate.netnih.gov. For instance, certain DGLA metabolites can inhibit the production of pro-inflammatory eicosanoids derived from arachidonic acid nih.gov. This is significant because an imbalance between pro- and anti-inflammatory mediators is a hallmark of many inflammatory conditions nih.gov. The metabolism of DGLA can lead to the production of anti-inflammatory prostaglandins (B1171923) of the 1-series, which can counteract the pro-inflammatory effects of 2-series prostaglandins derived from arachidonic acid researchgate.net.

Influence on Immune Cell Migration and Activation

The migration of immune cells to sites of inflammation is a critical step in the inflammatory response nih.gov. Pre-clinical studies have shown that DGLA can attenuate the chemokine-driven migration of monocytes, which are key immune cells involved in inflammation and atherosclerosis researchgate.netmdpi.comnih.gov. By inhibiting the movement of these cells to inflamed tissues, DGLA metabolites may help to dampen the inflammatory cascade. Furthermore, DGLA has been observed to attenuate pro-inflammatory gene expression in macrophages researchgate.net.

Renal Physiological Regulation and Pathophysiological Alterations

The kidneys are vital for maintaining fluid and electrolyte balance, regulating blood pressure, and filtering waste products from the blood. Cytochrome P450 metabolites of polyunsaturated fatty acids are increasingly recognized for their important roles in renal physiology and pathophysiology mdpi.com.

Epoxyeicosanoids, as a class, are involved in regulating renal blood flow and tubular transport processes mdpi.com. In the kidney, these lipid mediators can influence vascular tone and inflammation, both of which are critical in the context of kidney injury nih.gov. Specifically, EETs have been shown to be vasodilators in the renal vasculature and to possess anti-inflammatory properties that can protect against kidney damage.

Decreased levels of EETs have been associated with hypertension and the progression of kidney diseases in experimental models nih.gov. Conversely, strategies that increase the levels of these protective lipids, such as through the inhibition of their degradation by soluble epoxide hydrolase, have been shown to lower blood pressure and reduce renal injury in animal models of hypertension and kidney disease frontiersin.org. Given that (±)14(15)-EpEDE is a structurally related eicosanoid, it is plausible that it and its methyl ester could also play a role in renal physiological regulation. Pre-clinical studies have demonstrated that EET analogs can decrease kidney inflammation, improve vascular endothelial function, and reduce kidney fibrosis and apoptosis nih.gov.

Central Nervous System Effects and Neuroinflammatory Modulation

There is a notable lack of direct research findings on the effects of this compound on the central nervous system (CNS) and its potential role in modulating neuroinflammation. Pre-clinical studies investigating these specific actions have not been identified in a comprehensive review of scientific literature. Consequently, its impact on neuronal function, glial cell activity, and inflammatory pathways within the CNS remains uncharacterized.

To provide a comprehensive overview, the following table summarizes the current state of research regarding the central nervous system effects and neuroinflammatory modulation of this compound.

Research AreaFindings for this compound
Neuroprotective Effects No data available
Modulation of Neuroinflammatory Pathways No data available
Impact on Glial Cell Activation No data available
Blood-Brain Barrier Permeability No data available

Influence on Cell Proliferation, Differentiation, and Apoptosis

The influence of this compound on fundamental cellular processes such as proliferation, differentiation, and apoptosis has not been specifically elucidated in pre-clinical research. While related compounds, such as the arachidonic acid-derived 14,15-EET, have been shown to modulate these processes in various cell types, direct evidence for the activity of this compound is absent from the current body of scientific literature. nih.govnih.gov

The table below outlines the absence of research data concerning the influence of this compound on cell proliferation, differentiation, and apoptosis.

Cellular ProcessFindings for this compound
Cell Proliferation No data available
Cell Differentiation No data available
Apoptosis (Programmed Cell Death) No data available

Role in Metabolic Regulation and Energy Homeostasis

The following data table reflects the lack of available research on the role of this compound in metabolic regulation and energy homeostasis.

Metabolic ParameterFindings for this compound
Glucose Metabolism No data available
Lipid Metabolism No data available
Energy Expenditure No data available
Insulin Sensitivity No data available

Advanced Analytical Methodologies for Research Applications

Extraction and Purification Techniques from Complex Biological Matrices

The accurate analysis of (±)14(15)-EpEDE methyl ester from biological samples, such as plasma, tissues, or cell cultures, begins with meticulous extraction and purification. These initial steps are critical for removing interfering substances like phospholipids (B1166683) and other lipids, which are often present at much higher concentrations and can suppress the analyte's signal during mass spectrometry analysis. researchgate.net

A common approach involves a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net The Folch or Bligh-Dyer methods, using chloroform/methanol (B129727) mixtures, are frequently employed for the initial LLE to separate lipids from the aqueous components of the matrix. Following this, SPE is used for further purification and concentration. nih.gov

For eicosanoids and related lipid mediators, C18 or mixed-mode cation/anion exchange cartridges are typically used. The process involves conditioning the cartridge, loading the sample, washing away impurities with aqueous solutions, and finally eluting the analyte with an organic solvent like methanol, ethyl acetate, or acetonitrile. researchgate.netnih.gov It is also important to add an antioxidant, such as butylated hydroxytoluene (BHT), during the extraction process to prevent the auto-oxidation of the polyunsaturated fatty acid structure.

Table 1: Comparison of Extraction Techniques for Eicosanoids

Technique Principle Advantages Common Application
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). Simple, cost-effective for initial cleanup. Initial lipid extraction from plasma or tissue homogenates.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a different solvent. High recovery, good reproducibility, allows for concentration of the analyte, can be automated. Selective purification and concentration of eicosanoids post-LLE.

Quantitative Analysis by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the quantitative analysis of eicosanoids due to its high sensitivity, selectivity, and mass accuracy. Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can distinguish analytes from matrix interferences with very similar masses, which is a common challenge in complex biological samples. mdpi.com This capability is crucial for the confident identification and accurate quantification of low-abundance lipids like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is the gold standard for quantifying eicosanoids. nih.gov The technique couples the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Reversed-phase chromatography, typically using a C18 column, is employed to separate this compound from its isomers and other lipid mediators based on polarity. ub.edu

Electrospray ionization (ESI), usually in negative ion mode for the corresponding free acid, is the most common ionization method. researchgate.net For the methyl ester, positive ion mode ESI may also be effective, detecting the [M+H]⁺ or [M+Na]⁺ adducts. Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes background noise and enhances sensitivity, allowing for detection at picogram to femtogram levels. ub.edu

Table 2: Typical LC-MS/MS Parameters for Eicosanoid Methyl Ester Analysis

Parameter Typical Setting Purpose
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, <2 µm particle size) Separates analytes based on hydrophobicity.
Mobile Phase A Water with 0.1% formic acid or acetic acid Aqueous component for gradient elution.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid Organic component for gradient elution.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Generates charged ions for mass analysis.
MS Analysis Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While LC-MS/MS is more common, GC-MS offers an alternative for eicosanoid analysis. However, due to the low volatility and thermal instability of many lipids, derivatization is required. researchgate.net Since this compound is already esterified at the carboxyl group, this step is not needed for this specific moiety. However, if other polar functional groups were present, or if analyzing the corresponding free acid, derivatization would be essential.

A common procedure involves a two-step derivatization: first, esterification of the carboxyl group (e.g., to a methyl ester) followed by silylation of any hydroxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. researchgate.net GC-MS can provide excellent chromatographic resolution, separating closely related isomers. nih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the most accurate method for the absolute quantification of analytes in complex matrices. nih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled this compound) to the sample at the earliest stage of preparation. epa.gov

The internal standard is chemically identical to the analyte and thus behaves identically during extraction, purification, derivatization, and ionization. nih.gov Any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled standard, a highly accurate and precise quantification can be achieved, effectively correcting for variations in sample workup and matrix effects. epa.gov

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure that analytical data are reliable and reproducible, the methods used for quantifying this compound must be rigorously validated. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. wur.nl Key validation parameters are established according to regulatory guidelines. wur.nl

Table 3: Key Parameters for Analytical Method Validation

Parameter Description Typical Acceptance Criteria for Bioanalysis
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99. researchgate.net
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at LLOQ). wur.nl
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. researchgate.net
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the analyte's retention time in blank samples.
Matrix Effect The direct or indirect alteration of the analytical signal by co-eluting, undetected components in the sample matrix. Assessed by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Analyte concentration should remain within ±15% of the initial value. nih.gov

Imaging Mass Spectrometry for Spatial Distribution Analysis

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS are well-suited for lipid analysis. In a typical MALDI-IMS experiment, a thin tissue section is coated with an appropriate chemical matrix that helps to desorb and ionize the analyte when struck by a laser. The mass spectrometer collects a full mass spectrum at each pixel (x,y position) across the tissue. By plotting the intensity of the ion corresponding to this compound at each pixel, a two-dimensional map of its distribution can be generated. mdpi.com This provides invaluable insights into its localized production and potential sites of action in complex biological systems. mdpi.com

Pharmacological Research and Therapeutic Hypothesis in Vitro and in Vivo Models

Efficacy Evaluation in Mechanistic Disease Models

The therapeutic potential of (±)14(15)-EpEDE methyl ester is primarily extrapolated from studies on related epoxy fatty acids (EpFAs), which are metabolites of polyunsaturated fatty acids formed by cytochrome P450 enzymes. These molecules are known to possess a range of biological activities, including anti-inflammatory and vasodilatory effects.

Investigation in Animal Models of Cardiovascular Disease

While direct studies on this compound in cardiovascular disease models are not extensively documented, the therapeutic hypothesis is built upon the well-researched cardioprotective effects of similar EpFAs, such as epoxyeicosatrienoic acids (EETs) derived from arachidonic acid. EETs have demonstrated beneficial effects in various cardiovascular disease models, including hypertension, myocardial infarction, and heart failure. frontiersin.org For instance, 14,15-EET, an analog of 14,15-EpEDE, has been shown to reduce myocardial infarct size in a canine model of ischemia-reperfusion injury. caymanchem.com It also exhibits potent vasodilatory effects on coronary arterioles. caymanchem.com

The proposed mechanism for these cardioprotective effects involves the activation of various signaling pathways that lead to reduced inflammation, inhibition of apoptosis, and promotion of angiogenesis. frontiersin.org The vasodilatory action of 14,15-EET in mesenteric arteries has been observed to be mediated through the activation of prostaglandin (B15479496) EP2 receptors and the opening of large-conductance Ca2+-activated K+ (BKCa) channels. nih.gov However, these responses were found to be diminished in hypertensive and aged rats, suggesting that the efficacy of such compounds may be dependent on the pathological state. nih.gov

Table 1: Effects of Related Epoxy Fatty Acids in Cardiovascular Models

Compound Model Observed Effects Reference
14,15-EET Canine model of ischemia-reperfusion Reduced myocardial infarct size caymanchem.com
14,15-EET Isolated canine coronary arterioles Induced vasodilation caymanchem.com
14,15-EET Spontaneously hypertensive rats Attenuated ISO-mediated cardiac hypertrophy frontiersin.org

Assessment in Pre-clinical Models of Inflammatory Disorders

The anti-inflammatory properties of EpFAs form a cornerstone of the therapeutic hypothesis for this compound. Dihomo-γ-linolenic acid (DGLA), the precursor to (±)14(15)-EpEDE, can be metabolized to anti-inflammatory compounds. mdpi.com Specifically, DGLA is converted to 1-series prostaglandins (B1171923) and 15-hydroxyeicosatrienoic acid (15-HETrE), which have demonstrated anti-inflammatory actions. mdpi.com

Studies on EETs have shown that they can suppress inflammation. nih.gov For example, 14,15-EET has been found to prevent increases in inflammatory mediators like leukotriene B4, ICAM-1, and CCL2 in endothelial cells stimulated with oxidized LDL. caymanchem.com Furthermore, systemic overexpression of human CYP2J2, an enzyme that produces EETs, reduced plasma levels of adhesion molecules and inflammatory cytokines in rats injected with TNFα. nih.gov These findings suggest that increasing the levels of specific EpFAs could be a viable anti-inflammatory strategy.

Exploration in Models of Renal Dysfunction

The role of EpFAs in the renal system has been a subject of significant research, providing a basis for the therapeutic potential of this compound in renal dysfunction. EpFAs and their analogs have shown protective effects in models of acute kidney injury. nih.gov The physiological role of these compounds in the kidneys is linked to their involvement in regulating vascular tone and hormone production. hmdb.ca

Specifically, 14,15-EET has been shown to inhibit stimulated renin release from renal cortical slices, suggesting a direct role in the regulation of the renin-angiotensin system, a key player in blood pressure control and renal function. nih.gov This inhibitory action occurs without affecting tissue cAMP or cGMP concentrations. nih.gov

Potential as a Pharmacological Probe for Target Validation

This compound, as a specific lipid mediator, holds potential as a pharmacological probe for target validation. The study of such specific metabolites allows for the elucidation of the precise roles of different branches of the polyunsaturated fatty acid metabolic cascade. By using this compound in in vitro and in vivo systems, researchers can investigate the downstream signaling pathways and cellular receptors through which DGLA-derived epoxides exert their effects.

For instance, the use of specific EpFAs has helped to identify their interaction with various receptors and signaling molecules, including G-protein coupled receptors and STAT3. nih.gov The development of stable analogs, like the methyl ester form, facilitates these investigations by providing a more consistent and deliverable compound compared to the free acid. These probes are crucial for dissecting the complex and sometimes opposing roles of different lipid mediators in health and disease.

Strategies for Modulating Endogenous this compound Levels in Research

Modulating the endogenous levels of bioactive lipids is a key strategy in lipidomics research to understand their physiological functions.

Precursor Supplementation to Influence Endogenous Production

One of the primary strategies to increase the endogenous production of (±)14(15)-EpEDE is through dietary supplementation with its precursor, dihomo-γ-linolenic acid (DGLA). Studies have shown that the endogenous levels of cytochrome P450 and epoxide hydrolase metabolites are highly correlated with the dietary intake of their corresponding polyunsaturated fatty acid precursors. nih.govacs.org

Supplementation with DGLA has been investigated in human studies for its potential to reduce allergic symptoms, with results suggesting that it can be effective in reducing pollen-induced allergic reactions. mdpi.com A human intervention study demonstrated that a daily intake of 314 mg of DGLA for 15 weeks significantly lowered symptoms of sneezing and a blocked nose associated with cedar pollen. mdpi.com This suggests that increasing the substrate availability of DGLA can lead to a clinically relevant increase in its downstream metabolites, which would include (±)14(15)-EpEDE.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(±)14(15)-EpEDE
Dihomo-γ-linolenic acid (DGLA)
Epoxyeicosatrienoic acids (EETs)
Arachidonic acid
14,15-EET
Leukotriene B4
ICAM-1
CCL2
1-series prostaglandins
15-hydroxyeicosatrienoic acid (15-HETrE)
TNFα

Co-administration with Enzyme Modulators (e.g., sEH inhibitors)

The co-administration of this compound with inhibitors of soluble epoxide hydrolase (sEH) represents a promising, albeit largely theoretical, therapeutic strategy. The core hypothesis is that by inhibiting the primary enzyme responsible for the degradation of epoxy fatty acids, the biological activity of (±)14(15)-EpEDE, the active form of the methyl ester, can be potentiated and prolonged. While direct experimental data on the co-administration of this compound with sEH inhibitors is not extensively available in the current body of scientific literature, a strong therapeutic hypothesis can be constructed based on the known pharmacology of related compounds and the well-established role of sEH in lipid metabolism.

This compound is an esterified analog of (±)14(15)-EpEDE, which provides greater lipid solubility. This characteristic may improve its formulation and absorption. It is anticipated that in vivo, esterases would hydrolyze the methyl ester to release the active carboxylic acid, (±)14(15)-EpEDE. This active compound is structurally similar to other well-studied epoxyeicosanoids, such as the epoxyeicosatrienoic acids (EETs).

The enzyme soluble epoxide hydrolase (sEH) is a key regulator in the metabolic pathway of epoxy fatty acids. It catalyzes the conversion of these epoxides into their corresponding, and generally less biologically active, diols. The inhibition of sEH has been demonstrated to increase the endogenous levels of epoxy fatty acids, leading to a range of beneficial effects in preclinical models of disease, including anti-inflammatory, anti-hypertensive, and analgesic actions.

The therapeutic hypothesis for the co-administration of this compound and an sEH inhibitor is therefore based on a two-pronged approach:

Exogenous Supplementation: Administration of this compound serves as a prodrug to deliver the active epoxy fatty acid, (±)14(15)-EpEDE, to target tissues.

Metabolic Stabilization: Concurrent administration of an sEH inhibitor would block the degradation of the exogenously supplied (±)14(15)-EpEDE, thereby increasing its bioavailability and prolonging its residence time at the site of action.

This combination is expected to result in a synergistic or additive therapeutic effect, amplifying the pharmacological actions of (±)14(15)-EpEDE beyond what could be achieved with the administration of the epoxy fatty acid alone. The specific therapeutic areas where this combination could be beneficial would likely mirror those where sEH inhibition and EETs have shown promise, including cardiovascular diseases, inflammation, and neuropathic pain.

While compelling, this hypothesis requires validation through rigorous in vitro and in vivo studies. Such research would need to confirm the in vivo hydrolysis of this compound and quantify the impact of sEH inhibitors on the pharmacokinetics and pharmacodynamics of (±)14(15)-EpEDE. The absence of specific data tables for this combination underscores the novelty of this therapeutic concept and highlights an area for future pharmacological investigation.

Emerging Research Areas and Future Directions

Discovery of Novel Downstream Targets and Signaling Networks

A primary objective is to identify the specific molecular targets and signaling cascades modulated by (±)14(15)-EpEDE methyl ester. Research on 14,15-EET has revealed a complex network of interactions, providing a valuable roadmap for these future studies. It has been shown that 14,15-EET can activate several critical signaling pathways involved in cell growth, survival, and function. For instance, 14,15-EET can trigger the transactivation of the epidermal growth factor (EGF) receptor, which in turn initiates downstream cascades involving Src kinase and mitogen-activated protein kinases (MAPK), such as extracellular-signal-regulated kinases (ERK). nih.gov

Furthermore, studies have implicated the PI3K/Akt pathway, a central regulator of cell survival and metabolism, as being responsive to EETs. nih.govfrontiersin.org More recent investigations have uncovered roles for EETs in modulating pathways such as the SIRT1/FOXO3a axis, which is involved in cellular stress resistance and longevity, and the mTOR pathway, a key controller of cell growth. frontiersin.orgmdpi.comresearchgate.netnih.gov The discovery that some EET effects are mediated through G protein-coupled receptors (GPCRs) opens another significant avenue for exploration, as the specific receptors remain largely uncharacterized. researchgate.netnih.gov Future research must focus on determining if this compound engages these same pathways or if it possesses unique signaling properties.

Table 1: Known Signaling Pathways Activated by the Related Compound 14,15-EET

Signaling Pathway Key Functions Potential Downstream Effects
EGF Receptor Transactivation Cell proliferation, differentiation, and survival Activation of MAPK/ERK and Src kinase cascades nih.gov
PI3K/Akt Pathway Cell survival, growth, and metabolism Protection against apoptosis, regulation of glucose metabolism nih.govfrontiersin.org
MAPK/ERK Pathway Regulation of cell proliferation and gene expression Angiogenesis and tissue protection nih.govmdpi.com
SIRT1/FOXO3a Pathway Cellular stress resistance, autophagy, and longevity Protection against ischemia-reperfusion injury nih.gov
mTOR Pathway Cell growth, proliferation, and protein synthesis Inhibition of apoptosis frontiersin.orgresearchgate.net
G Protein-Coupled Receptors (GPCRs) Signal transduction for a wide variety of stimuli Vasodilation, anti-inflammatory effects researchgate.netnih.gov

Investigation of Stereoisomer-Specific Biological Activities and Mechanisms

The epoxide group of 14,15-EpEDE can exist as two different enantiomers, (14R,15S) and (14S,15R). Research on 14,15-EET has conclusively demonstrated that stereochemistry is a critical determinant of biological activity. nih.gov Different cytochrome P450 (CYP) epoxygenases, the enzymes responsible for their synthesis, can produce specific regioisomers and enantiomers from arachidonic acid. mdpi.com For example, human CYP2C19 and CYP2D6 produce the 14,15-EET enantiomers with high but opposite selectivity. mdpi.com

This stereoselectivity extends to their biological targets and metabolism. Studies have identified high-affinity binding sites that preferentially recognize the 14(R),15(S)-enantiomer of EET, suggesting the existence of specific receptors. researchgate.netnih.gov Moreover, the primary enzyme for EET degradation, soluble epoxide hydrolase (sEH), also exhibits stereoselectivity, preferentially hydrolyzing the 14(R),15(S)-EET enantiomer. nih.gov This differential production, activity, and degradation implies that each stereoisomer may have a distinct physiological or pathological role. A crucial future direction for this compound research will be to separate the enantiomers and systematically investigate their individual biological effects, receptor affinities, and metabolic fates. This will be essential for understanding the compound's precise mechanism of action and for developing targeted therapeutic strategies.

Interplay with Other Lipid Mediator Pathways

Lipid signaling pathways are highly interconnected, forming a complex regulatory network. The biological effects of this compound are unlikely to occur in isolation and will almost certainly involve crosstalk with other lipid mediator families. Epoxyeicosanoids are part of the broader arachidonic acid cascade, which also produces prostaglandins (B1171923) and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. mdpi.com These pathways can compete for the same arachidonic acid substrate, meaning that an increase in epoxygenase activity could limit the production of pro-inflammatory prostaglandins.

Development of Genetically Modified Models for Mechanistic Studies

Genetically engineered mouse models (GEMMs) have been indispensable for elucidating the in vivo functions of the EET pathway and will be equally critical for studying (±)14(15)-EpEDE. nih.gov A key strategy has been the use of mice with a genetic deletion of the sEH gene (Ephx2). wikipedia.org These sEH knockout (sEH-KO) mice are unable to efficiently degrade EETs, leading to elevated endogenous levels. nih.gov Studies using these mice have provided strong evidence that increasing EETs is protective in models of hypertension, inflammation, and atherosclerosis. nih.govnih.gov

Conversely, transgenic mice that overexpress specific CYP epoxygenases, such as CYP2J2, in tissues like the heart have been used to demonstrate the protective effects of locally increased EET production in cardiac injury models. mdpi.comnih.gov The development of analogous genetic models will be a vital next step for understanding the specific physiological roles of the DGLA-epoxygenase pathway. Creating sEH-KO models on genetic backgrounds with varying DGLA levels, or developing transgenic models that specifically enhance DGLA epoxidation, will allow researchers to dissect the unique contributions of 14,15-EpEDE from those of the more-studied EETs and confirm its function in complex disease models.

Integration into Multi-Omics Approaches for Systems Biology Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies—such as lipidomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological changes induced by this compound. nih.gov

Lipidomics, using highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS), allows for the precise quantification of (±)14(15)-EpEDE and its metabolites, providing a clear picture of its distribution and metabolic fate. creative-proteomics.com When combined with transcriptomics (measuring gene expression) and proteomics (measuring protein levels), researchers can identify entire networks of genes and proteins that are regulated by this compound. nih.gov This multi-omics approach can uncover novel downstream targets, reveal unexpected crosstalk with other metabolic and signaling pathways, and identify potential biomarkers of activity. nih.govmdpi.com Applying these powerful tools will be essential to move beyond single-pathway analysis and build a comprehensive, systems-level understanding of the role of this compound in health and disease.

Table 2: Mentioned Compound Names

Abbreviation/Common Name Full Chemical Name
This compound (±)14,15-Epoxyeicosadienoic Acid methyl ester
(±)14(15)-EpEDE (±)14,15-Epoxyeicosadienoic acid
14,15-EET 14,15-Epoxyeicosatrienoic acid
DGLA Dihomo-γ-linolenic acid
U46619 (Z)-7-[(1R,4S,5S,6R)-5-((E)-3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Arachidonic Acid (5Z,8Z,11Z,14Z)-Eicosa-5,8,11,14-tetraenoic acid
Prostaglandins -
Leukotrienes -
Endocannabinoids -
Thromboxane -

Q & A

Basic Research Questions

Q. What experimental parameters significantly influence the synthesis of (±)14(15)-EpEDE methyl ester via transesterification?

  • Methodological Answer : Key parameters include catalyst type (e.g., CaO, KOH), concentration (0.5–1.5 wt%), alcohol-to-oil molar ratio (1:6–1:12), and reaction temperature (25–60°C). Taguchi experimental design optimizes these parameters systematically, with catalyst concentration contributing >75% to yield variance (Table 5, ). For example, CaO at 1.5 wt% and 60°C achieved 96.7% methyl ester yield in 15 minutes (Table 4, ).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for quantitative purity analysis. For instance, GC under optimal conditions resolved 14(15)-EpEDE methyl ester peaks at retention times comparable to reference standards (Fig. 1, ). Nuclear magnetic resonance (NMR) spectroscopy confirms structure: methyl ester protons appear as singlets at δ 3.6–3.7 ppm, while epoxide protons resonate at δ 2.8–3.1 ppm ( ).

Q. What storage conditions preserve this compound stability?

  • Methodological Answer : Store in inert solvents (e.g., DMSO, ethanol) at –20°C under nitrogen to prevent oxidation. Solid forms remain stable for >6 months when vacuum-sealed with desiccants. Monitor degradation via thin-layer chromatography (TLC) using silica plates and hexane:ethyl acetate (4:1) eluent ( ).

Advanced Research Questions

Q. How to design a Taguchi orthogonal array for optimizing this compound synthesis?

  • Methodological Answer :

Select 4 parameters (e.g., catalyst type, concentration, temperature, molar ratio) with 3 levels each (e.g., KOH, NaOH, CaO for catalyst).

Use an L9(3⁴) orthogonal array (Table 2, ) to reduce 81 possible combinations to 9 experiments.

Calculate signal-to-noise (S/N) ratios for "larger-the-better" yield optimization.

Perform ANOVA to identify dominant factors (e.g., catalyst concentration contributes 77.6% variance in rapeseed methyl ester studies (Table 5, )).

Validate optimal conditions (e.g., 1:6 molar ratio, 1.5 wt% KOH, 60°C) through triplicate trials ().

Q. How to resolve contradictory data on catalytic efficiency in this compound synthesis?

  • Methodological Answer :
  • Step 1 : Conduct sensitivity analysis using Monte Carlo simulations to quantify parameter uncertainty.
  • Step 2 : Apply Grubbs' test to identify outliers in catalytic yield datasets (e.g., CaO vs. KOH efficiency at 60°C).
  • Step 3 : Cross-validate results via independent techniques (e.g., GC vs. HPLC purity measurements).
  • Step 4 : Analyze interaction effects using factorial designs. For example, ANOVA revealed temperature-catalyst interactions (p=0.023) as critical in resolving yield discrepancies ().

Q. What mechanistic studies elucidate the epoxidation pathway in this compound formation?

  • Methodological Answer :
  • Use ¹⁸O isotope labeling to track oxygen insertion during epoxidation.
  • Perform density functional theory (DFT) calculations to model transition states and activation energies.
  • Compare experimental kinetics (e.g., Arrhenius plots) with computational predictions. Studies on analogous compounds show epoxidation rates increase by 2.5× with peracid catalysts vs. metal oxides ().

Q. Data Analysis and Reproducibility

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Document detailed reaction conditions (e.g., stir rate, nitrogen purge frequency) per Beilstein Journal guidelines ().
  • Report purity thresholds (e.g., ≥95% by GC) and impurity profiles (e.g., <0.5% diastereomers).
  • Share raw NMR/GC data in supplementary files with metadata (e.g., instrument calibration dates) ().

Q. What statistical methods validate yield improvements in catalyst screening studies?

  • Methodological Answer :
  • Use Tukey’s HSD test for pairwise comparisons of catalyst performance (α=0.05).
  • Apply principal component analysis (PCA) to cluster catalysts by yield, selectivity, and cost.
  • For non-normal data, employ Kruskal-Wallis tests with Dunn’s post-hoc correction ().

Q. Tables for Key Experimental Parameters

ParameterOptimal RangeContribution to YieldSource
Catalyst Conc.1.0–1.5 wt%77.6%Table 5,
Temperature60°C12.4%Table 3,
Molar Ratio1:6 (oil:methanol)6.2%Table 1,
Reaction Time15–30 minN/ATable 4,

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.